molecular formula C7H7ClF4N2 B14037145 1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B14037145
M. Wt: 230.59 g/mol
InChI Key: BIWKMTROWGQOLZ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H6F4N2·HCl. It is a hydrazine derivative that contains both fluorine and trifluoromethyl groups, making it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 5-fluoro-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azides, amines, and substituted hydrazines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride
  • 4-(Trifluoromethyl)phenylhydrazine
  • 1-(4-Trifluoromethylphenyl)hydrazine

Uniqueness

1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H7ClF4N2

Molecular Weight

230.59 g/mol

IUPAC Name

[5-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6F4N2.ClH/c8-4-1-2-5(7(9,10)11)6(3-4)13-12;/h1-3,13H,12H2;1H

InChI Key

BIWKMTROWGQOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NN)C(F)(F)F.Cl

Origin of Product

United States

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